molecular formula C12H11N3O2S2 B3965998 1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B3965998
M. Wt: 293.4 g/mol
InChI Key: SNPDSUSOBIPZHY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that features a nitrophenyl group and a thiophen-2-ylmethyl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 4-nitroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea is not fully understood, but it is believed to interact with various molecular targets through its nitrophenyl and thiourea groups. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-(phenylmethyl)thiourea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    1-(4-Nitrophenyl)-3-(methyl)thiourea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea is unique due to the presence of the thiophen-2-ylmethyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c16-15(17)10-5-3-9(4-6-10)14-12(18)13-8-11-2-1-7-19-11/h1-7H,8H2,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDSUSOBIPZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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